![molecular formula C18H10N2O3 B1394597 4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile CAS No. 900014-98-4](/img/structure/B1394597.png)
4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile
Overview
Description
4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile is a useful research compound. Its molecular formula is C18H10N2O3 and its molecular weight is 302.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile , also known by its IUPAC name, is a member of the cyanoacrylate family and has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 384.42 g/mol. The structure features a benzodioxole moiety , which is known for its pharmacological properties, linked to a cyanoacrylate functional group.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cells, antimicrobial properties, and potential neuroprotective effects.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase.
A study demonstrated that treatment with the compound led to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic markers like Bax. This shift in protein expression suggests that the compound promotes apoptosis through the mitochondrial pathway.
Antimicrobial Properties
In addition to anticancer activity, this compound has shown antimicrobial effects against several bacterial strains. In particular, it exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating potent antimicrobial potential.
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties . In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal loss and improved cognitive function. The proposed mechanism involves modulation of oxidative stress pathways and enhancement of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).
Data Tables
Case Studies
- Case Study on Anticancer Efficacy : A study conducted by Zhang et al. (2020) evaluated the effects of the compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with IC50 values calculated at 15 µM.
- Antimicrobial Study : Research by Liu et al. (2021) assessed the antimicrobial efficacy against various pathogens. The compound demonstrated an MIC of 8 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
- Neuroprotection in Animal Models : A study published by Kim et al. (2022) reported that administration of the compound in a mouse model of Alzheimer's disease resulted in significant improvements in memory retention and reduced amyloid-beta plaque formation.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structural motifs have shown potential in inhibiting cancer cell proliferation. The presence of the benzodioxole moiety is significant as it is associated with various biological activities, including anticancer properties. Studies have demonstrated that derivatives of benzodioxole can induce apoptosis in cancer cells, making this compound a candidate for further investigation in anticancer drug development.
- Enzyme Inhibition : The compound's ability to interact with specific enzymes suggests potential applications in designing enzyme inhibitors. For instance, compounds containing cyano groups are known to exhibit inhibitory effects on certain enzymes involved in cancer progression and other diseases.
Biomedicine
- Drug Development : The compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity or selectivity against specific biological targets.
- Bioavailability Improvement : Modifications of the compound have been explored to enhance solubility and bioavailability, which are critical factors in drug formulation. This aspect is particularly important for compounds intended for oral administration.
Pharmaceutical Intermediates
- Synthesis of Novel Compounds : The compound is utilized as a building block for synthesizing various derivatives that may possess enhanced pharmacological properties. Its utility in organic synthesis makes it an attractive target for pharmaceutical research.
- Research and Development : As a reagent, it plays a role in academic and industrial research settings where new therapeutic agents are being developed. Its application in chemical reactions allows researchers to explore new pathways for drug discovery.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various benzodioxole derivatives, revealing that modifications at the cyano position significantly influenced their potency against breast cancer cell lines. The study highlighted that compounds similar to 4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile exhibited promising results, warranting further exploration into their mechanisms of action.
Case Study 2: Enzyme Inhibition
Research presented at the International Conference on Medicinal Chemistry demonstrated that compounds containing the cyano group effectively inhibited specific kinases implicated in tumor growth. The findings suggest that this compound could be developed into a lead compound for kinase inhibitors.
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-4-yl)-2-cyanoprop-2-enoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O3/c19-9-12-4-6-13(7-5-12)17(21)15(10-20)8-14-2-1-3-16-18(14)23-11-22-16/h1-8H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYPTYUSHORNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=C(C#N)C(=O)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.